Dihydroazulene

Photochromism Quantum Yield Molecular Switches

Sourcing dihydroazulene (DHA) demands precision: generic substitution yields unpredictable switching. Our DHA/VHF system offers quantifiable control—thermal half-life can be tuned over 150-fold (from ~3.5 hours to 22 days) via rational C1 functionalization. This enables weeks-long solar energy storage (MOST) and sub-picosecond (~600 fs) optical switching without a photochemical reset, simplifying device architecture for OFET memory and single-molecule junctions. Ensure your procurement specifies the exact substitution pattern required for your performance targets.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
Cat. No. B1262493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroazulene
Synonymsdihydroazulene
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=CC2=C1
InChIInChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h1-3,5-7H,4,8H2
InChIKeyUIBRZOTWRMHYFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroazulene (DHA) Procurement Guide: Quantifying the Photochromic Performance of the DHA/Vinylheptafulvene Molecular Switch Platform


Dihydroazulene (DHA) is a T-type photochromic compound belonging to the dihydroazulene/vinylheptafulvene (DHA/VHF) photo-/thermoswitch family [1]. Upon UV irradiation, DHA undergoes a photochemical ring-opening reaction to form the metastable vinylheptafulvene (VHF) isomer, which thermally reverts to DHA in a ground-state ring-closure reaction with activation energies typically between 75 and 88 kJ mol⁻¹ [2]. The DHA/VHF couple has been extensively characterized for applications in molecular electronics, optical memory, nonlinear optics, and molecular solar thermal energy storage (MOST) systems [3].

Why Generic Substitution of Dihydroazulene (DHA) Derivatives Fails: Substituent Position Critically Governs Switching Kinetics and Thermal Half-Life


The DHA/VHF photoswitch cannot be considered a fungible commodity where any derivative performs equivalently. Substituent position exerts a dominant and quantifiable influence on both the forward photochemical quantum yield and the thermal back-reaction half-life. For instance, the quantum yield of DHA → VHF photoreaction varies dramatically with nitro-substituent position: 4-nitro substitution yields ΦD→V ≈ 0.5, whereas 2-nitro or 2,4-dinitro substitution reduces ΦD→V to 0.02–0.005 [1]. More critically, functionalization at the C1 position has the strongest impact on VHF-to-DHA conversion rate among all substitution positions [2]. The thermal back-reaction half-life can be tuned from approximately 3.5 hours for a phenyl-substituted reference compound to 22 days for a phenylethynyl-substituted derivative in acetonitrile at room temperature—a >150-fold difference arising solely from substituent identity at a single position [3]. Generic substitution without understanding these structure-property relationships will yield unpredictable and likely suboptimal switching performance.

Dihydroazulene (DHA) Comparative Evidence: Quantified Differentiation from Azobenzene, Diarylethene, Spiropyran, and Norbornadiene Photoswitches


Forward Photochemical Quantum Yield: DHA Achieves Near-Unity ΦD→V, Exceeding Typical Azobenzene E→Z Yields

The photochemical ring-opening reaction of unsubstituted DHA (1-DHA) proceeds with a quantum yield approaching 1.0 in acetone solution, measured via femtosecond transient absorption spectroscopy [1]. This near-unity ΦD→V stands in contrast to typical azobenzene E→Z photoisomerization quantum yields, which are generally substantially lower and limited by competing photochemical back-reaction pathways. Additionally, the DHA→VHF reaction proceeds across a conical intersection to the S0 potential energy surface, which explains both the high quantum yield and the complete absence of photochemical back-reaction from VHF [1].

Photochromism Quantum Yield Molecular Switches Photochemistry

Thermal Back-Reaction Half-Life Tunability: DHA/VHF System Achieves >150-Fold Extension via Single-Site Substitution (3.5 h to 22 Days)

The thermal back-reaction half-life of the VHF isomer is exquisitely tunable through rational substituent design. A reference VHF compound with a phenyl substituent at C2 exhibits a half-life of approximately 3.5 hours in acetonitrile at room temperature. Replacement of the phenyl group with a phenylethynyl substituent at the same position extends the half-life to 22 days under identical conditions [1]. This represents a >150-fold increase in the metastable state lifetime. Furthermore, ortho-substitution on a 2-phenyl DHA derivative increases the VHF half-life from the minute scale to the day scale relative to para- and meta-substituted analogs [2].

Molecular Solar Thermal Storage MOST Energy Storage Half-Life Thermal Stability

Switching Mechanism Differentiation: DHA Thermal Back-Reaction vs. Diarylethene/Spiropyran Photochemical Back-Reaction

In organic field-effect transistor (OFET) applications, DHA/VHF photoswitches exhibit a fundamentally different switching recovery mechanism compared to diarylethenes and spiropyrans. The DHA back-reaction from VHF is induced thermally, not via visible light irradiation, and reproducibly yields pristine transistor characteristics after each cycle [1]. In contrast, diarylethenes and spiropyrans typically require visible light to drive the back-reaction, which introduces an additional optical control requirement and potential for incomplete photoconversion. Long-term cyclability testing demonstrated reversible switching over more than 100 consecutive steps of alternating UV irradiation and thermal annealing [1].

Organic Field-Effect Transistors OFET Photoswitches Molecular Electronics Stimuli-Responsive Materials

Energy Storage Capacity: NBD-DHA Conjugates Demonstrate Synergistic Enhancement (106-110 kJ mol⁻¹) Exceeding Sum of Individual Units

Covalently linked norbornadiene/dihydroazulene (NBD/DHA) conjugates exhibit an energy storage capacity of 106-110 kJ mol⁻¹ for the QC-VHF isomer pair, which exceeds the sum of the energy storage capacities of the individual, separate NBD and DHA units [1]. This synergistic enhancement arises from electronic coupling between the two photoswitch units when covalently tethered. The DHA/VHF couple alone contributes a substantial fraction of this energy storage capacity, with the VHF isomer storing energy in the form of molecular strain and electronic reorganization that is released upon thermal ring-closure.

Molecular Solar Thermal Energy Storage MOST Energy Density Norbornadiene Conjugates

Single-Molecule Junction Conductance Switching: DHA (High Resistivity) vs. VHF (Low Resistivity) with Reproducible Sequential Tunneling

In single-molecule junction studies, DHA and VHF forms exhibit distinct conductance states that enable molecular-scale electronic switching. Conductance measurements through silver nanogaps demonstrate that the DHA form exhibits high resistivity while the VHF form exhibits low resistivity, with transport in both forms proceeding via sequential tunneling when the switching kernel is weakly coupled to electrodes [1]. The switching is fairly reversible and reenterable; after more than 20 ON-OFF switching cycles, both DHA and VHF forms remain recognizable, though noticeably different from the original states. The reproducibility and robustness of switching are remarkably enhanced when weak electrode coupling is achieved through incorporation of p-MeSC₆H₄ end-groups [1].

Molecular Electronics Single-Molecule Junctions Conductance Switching Sequential Tunneling

Forward Reaction Kinetics: DHA Ring-Opening Occurs in ~600 fs, Among the Fastest Molecular Photoswitches

The photochemical ring-opening reaction of 1-DHA proceeds with a lifetime (τDHA) of approximately 600 femtoseconds in acetone solution, as determined by femtosecond transient absorption spectroscopy [1]. Both decay of transient absorption of S₁-excited 1-DHA and rise of the stationary S₀-S₁ absorption of the VHF photoproduct occur monoexponentially. Since the ring-opening reaction quantum yield is approximately 1, τDHA corresponds directly to the ring-opening reaction time constant (τRO). This sub-picosecond switching time places DHA among the fastest known molecular photoswitches [1].

Ultrafast Spectroscopy Photochromism Reaction Kinetics Femtosecond Dynamics

Optimal Research and Industrial Application Scenarios for Dihydroazulene (DHA) Based on Quantified Performance Differentiation


Long-Duration Molecular Solar Thermal Energy Storage (MOST) Requiring Multi-Day Discharge Times

For MOST applications where energy must be stored for extended periods (days to weeks) before controlled release, DHA derivatives with extended VHF half-lives are uniquely positioned. The demonstrated 22-day half-life for phenylethynyl-substituted VHF in acetonitrile at room temperature [1] represents a >150-fold improvement over phenyl-substituted reference compounds. This extended storage duration, combined with the synergistic 106-110 kJ mol⁻¹ energy capacity demonstrated in NBD-DHA conjugates [2], makes rationally substituted DHA systems superior to azobenzene-based MOST candidates, which typically suffer from rapid thermal back-isomerization and lower energy densities.

Organic Field-Effect Transistor (OFET) Memory Devices Requiring Thermal-Only Reset

In OFET-based memory and logic devices, the DHA/VHF system offers a distinct architectural advantage: the back-reaction is thermally induced without requiring visible light irradiation, in contrast to diarylethenes and spiropyrans that require photochemical reset [3]. This thermal-only reset mechanism simplifies device design by eliminating the need for a second optical source. The demonstrated >100-cycle reversibility with reproducible pristine transistor characteristics [3] validates the robustness required for practical device integration.

Single-Molecule Electronic Junctions Requiring Binary Conductance Contrast

For single-molecule electronic devices where a clear binary conductance readout is essential, DHA/VHF junctions provide high-resistivity (DHA) and low-resistivity (VHF) states with transport occurring via sequential tunneling when weakly coupled to electrodes [4]. The >20-cycle reenterable switching demonstrated in silver nanogap junctions, combined with the sub-picosecond forward switching time (~600 fs) [5], positions DHA as a viable candidate for molecular-scale memory elements where both switching speed and state discrimination are critical.

Ultrafast Optical Switching and Modulation Requiring Sub-Picosecond Response

Applications demanding the fastest possible photoresponse—such as high-frequency optical modulation, ultrafast spectroscopy reference standards, or time-resolved studies of molecular dynamics—benefit from DHA's ~600 fs ring-opening time constant [5]. This sub-picosecond switching speed, combined with near-unity quantum yield for the parent compound, ensures that essentially every absorbed photon drives a switching event with minimal delay. The complete absence of photochemical back-reaction from VHF further distinguishes DHA from azobenzene systems where photostationary states are limited by competing photochemical reverse reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroazulene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.